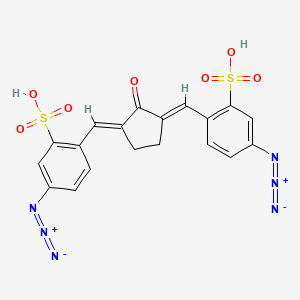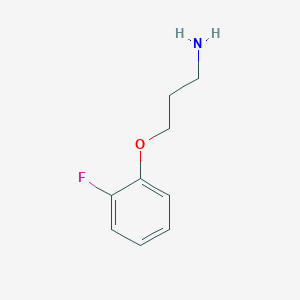
Alcohols, C12-14, reaction products with ethylene oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Alcohols, C12-14, reaction products with ethylene oxide” are also known as Alcohol Ethoxylates (AEO). They are a class of nonionic surfactants and are produced by the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide . They are colorless, homogenous, and opaque liquids .
Synthesis Analysis
The synthesis of Alcohol Ethoxylates involves the ethoxylation reaction of C12−14 primary alcohols with ethylene oxide. Various catalysts can be used to catalyze this reaction. The catalysts influence the reaction rate, molecular weight distribution of adducts, and formation of byproducts . The ethoxylation reaction can be catalyzed by alkaline catalysts such as potassium hydroxide or by acidic catalysts such as boron trifluoride or zinc chloride .Molecular Structure Analysis
The molecular structure of Alcohol Ethoxylates is complex due to the reaction process. The reaction of ethylene oxide with C12-C14 fatty alcohols leads to a distribution of homologue polyethylene glycol ether groups . The molecular weight distributions of ethoxylates catalyzed by different kinds of catalysts are very different .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Alcohol Ethoxylates are complex and depend on the catalysts used. Basic catalysts, such as NaOH and KOH, catalyze products with a wider molecular weight distribution and high concentration of unreacted primary alcohols. Acidic catalysts, such as BF3 and SbCl4, catalyze products with a narrower molecular weight distribution but give rise to more byproducts of the reaction .Physical And Chemical Properties Analysis
Alcohol Ethoxylates are liquid at room temperature and have a slight characteristic odor . They have a density of 0.9 g/cm³ at 20°C . Their solubility in water increases with the increase of EO number .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Research is ongoing to improve the synthesis process of Alcohol Ethoxylates. For example, a study was conducted to synthesize sodium fatty alcohol polyoxyethylene ether acetate (C12-14 alkyl chain, oxyethylene unit number of 2, AEC-3Na) through the direct reaction between fatty alcohol polyoxyethylene ether (AEO-3) and NaOH using commercial ZnO and SnO2 powders as catalysts .
Propiedades
Número CAS |
103819-01-8 |
|---|---|
Fórmula molecular |
C8H8FNO2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





